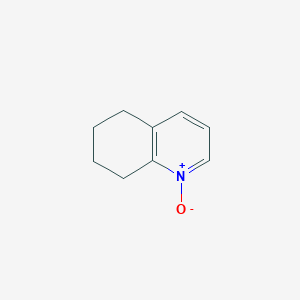

5,6,7,8-Tetrahydro-1-quinoliniumolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGBJUOJAKQFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380789 | |

| Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-48-2 | |

| Record name | 5,6,7,8-Tetrahydroquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5,6,7,8-Tetrahydro-1-quinoliniumolate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 5,6,7,8-tetrahydro-1-quinoliniumolate, a heterocyclic betaine with potential applications in medicinal chemistry. Drawing from established principles of organic synthesis and spectroscopic analysis, this document details a proposed synthetic pathway and outlines the expected analytical characterization of this novel compound.

Introduction: The Potential of Quinoliniumolates

Quinoline and its derivatives have long been a cornerstone in drug discovery, with applications ranging from antimalarial agents to kinase inhibitors.[1] The unique electronic and structural features of the quinoline scaffold make it a privileged structure in medicinal chemistry. The introduction of a betaine-like zwitterionic character, as seen in quinoliniumolates, can significantly alter the physicochemical properties of the molecule, potentially enhancing solubility, modulating bioavailability, and introducing novel pharmacological activities.[2] this compound, with its partially saturated carbocyclic ring fused to a pyridinium oxide moiety, represents an intriguing target for the development of new therapeutic agents.

Proposed Synthesis of this compound

Step 1: Synthesis of the Precursor, 5,6,7,8-Tetrahydroquinoline 1-oxide

The initial and critical step is the N-oxidation of 5,6,7,8-tetrahydroquinoline. This transformation can be effectively achieved using a variety of oxidizing agents, with Oxone in a biphasic water-acetonitrile system, catalyzed by PhI and thallous acetate, being a reported method.[3]

Experimental Protocol:

-

To a solution of 5,6,7,8-tetrahydroquinoline (1.0 eq) in a 1:1 mixture of acetonitrile and water, add PhI (0.05 eq) and a catalytic amount of thallous acetate.

-

Cool the mixture in an ice bath and add Oxone (4.6 eq) portion-wise over several hours while maintaining vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5,6,7,8-tetrahydroquinoline 1-oxide.[3]

Causality Behind Experimental Choices:

-

Oxone: A stable and safe oxidizing agent that provides the oxygen atom for the N-oxidation.

-

PhI/Thallous Acetate: This catalytic system facilitates the oxidation process.

-

Biphasic System: The use of a water-acetonitrile mixture aids in the solubility of both the organic substrate and the inorganic oxidizing agent.

-

Portion-wise Addition: This is crucial to control the exothermic nature of the oxidation reaction.

Step 2: Proposed Intramolecular Rearrangement to this compound

The conversion of 5,6,7,8-tetrahydroquinoline 1-oxide to the target quinoliniumolate is a proposed intramolecular rearrangement. Photochemical conditions are a promising avenue for inducing such transformations in N-oxides. The absorption of UV light can promote the N-oxide to an excited state, facilitating rearrangements that are not accessible under thermal conditions.[4]

Proposed Experimental Protocol:

-

Dissolve the synthesized 5,6,7,8-tetrahydroquinoline 1-oxide in a suitable, degassed organic solvent (e.g., acetonitrile or dichloromethane) in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature.

-

Monitor the reaction by TLC or LC-MS to observe the formation of the new product.

-

Upon completion or reaching optimal conversion, remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to isolate this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H-2 |

| ~7.2 - 7.4 | t | 1H | H-3 |

| ~7.0 - 7.2 | d | 1H | H-4 |

| ~2.8 - 3.0 | t | 2H | H-8 |

| ~2.6 - 2.8 | t | 2H | H-5 |

| ~1.8 - 2.0 | m | 4H | H-6, H-7 |

Rationale for Predicted Shifts: The protons on the aromatic ring (H-2, H-3, and H-4) are expected to be deshielded due to the electron-withdrawing nature of the positively charged nitrogen and the adjacent oxygen atom. The aliphatic protons (H-5, H-6, H-7, and H-8) will appear in the upfield region, with their splitting patterns reflecting their coupling with neighboring protons. These predicted values are extrapolated from data on 5,6,7,8-tetrahydroquinoline and its derivatives.[5]

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C-8a |

| ~140 - 145 | C-2 |

| ~130 - 135 | C-4 |

| ~125 - 130 | C-4a |

| ~120 - 125 | C-3 |

| ~28 - 32 | C-5 |

| ~25 - 29 | C-8 |

| ~20 - 24 | C-6, C-7 |

Rationale for Predicted Shifts: The carbon atoms of the aromatic ring will be in the downfield region, with C-8a and C-2 being the most deshielded due to their proximity to the heteroatoms. The aliphatic carbons will resonate in the upfield region. These predictions are based on known chemical shifts for 5,6,7,8-tetrahydroquinoline.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will provide crucial information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2950 - 2850 | C-H stretch (aliphatic) |

| ~1620 - 1580 | C=C stretch (aromatic) |

| ~1480 - 1440 | C-H bend (aliphatic) |

| ~1250 - 1150 | N-O stretch |

Rationale for Expected Absorptions: The spectrum is expected to show characteristic peaks for aromatic and aliphatic C-H bonds. A key absorption will be the N-O stretching vibration, which is typically observed in the 1250-1150 cm⁻¹ region for N-oxides. The provided IR data for 5,6,7,8-tetrahydroquinoline can be used as a reference.[7]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 149.08

-

Key Fragmentation Peaks: Loss of oxygen (m/z = 133), and fragmentation of the tetrahydroquinoline ring.

Rationale for Expected Fragmentation: The molecular ion peak should correspond to the exact mass of C₉H₁₁NO. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom.[8] Further fragmentation would likely involve the aliphatic ring.

Diagram of the Characterization Workflow:

Caption: Workflow for the comprehensive characterization of the target compound.

Potential Applications in Drug Development

The unique structural features of this compound suggest several potential applications in drug development:

-

Novel Pharmacophore: The quinoliniumolate scaffold can serve as a novel pharmacophore for screening against various biological targets.

-

Modulation of Physicochemical Properties: The zwitterionic nature of the molecule may enhance aqueous solubility and alter membrane permeability compared to its non-ionic counterparts, which could be advantageous for drug delivery.[2]

-

Bioisosteric Replacement: This moiety could be used as a bioisosteric replacement for other functional groups in known drug molecules to improve their pharmacological profiles.

-

Antimicrobial and Anticancer Agents: Given the broad biological activities of quinoline derivatives, this compound and its analogs are worthy of investigation for their potential antimicrobial and anticancer properties.[1]

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and characterization of this compound. The proposed two-step synthesis, involving N-oxidation followed by a photochemical rearrangement, offers a viable route to this novel heterocyclic betaine. The detailed characterization plan, utilizing NMR, FT-IR, and mass spectrometry, will be crucial for confirming the structure and purity of the synthesized compound. The potential applications of this molecule in drug discovery are promising, and this guide serves as a foundational resource for researchers embarking on the exploration of this and related quinoliniumolate scaffolds.

References

-

Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (n.d.). In MDPI. Retrieved from [Link]

-

Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). In MDPI. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate. (n.d.). In PMC. Retrieved from [Link]

-

Recent Developments in the Chemistry of Heteroaromatic N-Oxides. (2015). In Who we serve. Retrieved from [Link]

-

5,6,7,8-Tetrahydroquinoxaline. (n.d.). In NIST WebBook. Retrieved from [Link]

-

5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335. (n.d.). In PubChem. Retrieved from [Link]

-

5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822. (n.d.). In PubChem. Retrieved from [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). In UNCW Institutional Repository. Retrieved from [Link]

-

Quinoline, 5,6,7,8-tetrahydro-. (n.d.). In NIST WebBook. Retrieved from [Link]

-

Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). In WUR eDepot. Retrieved from [Link]

-

Radical generation enabled by photoinduced N–O bond fragmentation. (2022). In RSC Publishing. Retrieved from [Link]

-

5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010. (n.d.). In PubChem. Retrieved from [Link]

-

A guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2012). In ResearchGate. Retrieved from [Link]

-

Glycoconjugates of Quinolines: Application in Medicinal Chemistry. (2016). In PubMed. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved from [Link]

-

Part 26.2 EFFECTS OF N-OXIDATION ON THE 13C NMR CHEMICAL SHIFTS OF SATURATED S. (n.d.). In Revue Roumaine de Chimie. Retrieved from [Link]

-

Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. (2016). In PubMed. Retrieved from [Link]

-

(PDF) Polymeric Betaines: Synthesis, Characterization, and Application. (1970). In ResearchGate. Retrieved from [Link]

-

Chemical structures of natural betaines. (n.d.). In ResearchGate. Retrieved from [Link]

-

Characterization of betaines using electrospray MS/MS. (n.d.). In PubMed. Retrieved from [Link]

Sources

- 1. Glycoconjugates of Quinolines: Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]

- 6. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]

- 7. 5,6,7,8-Tetrahydroquinoline (10500-57-9) IR Spectrum [m.chemicalbook.com]

- 8. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline and its N-Oxide Derivative

Introduction

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif of significant interest to researchers in drug discovery and medicinal chemistry. Its unique three-dimensional structure, arising from the fusion of a pyridine and a cyclohexene ring, provides a versatile framework for the development of novel therapeutic agents. Derivatives of this core have shown a wide range of biological activities, including potential as neuroprotective agents, antihypertensives, and anti-inflammatory drugs.[1] This guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-tetrahydroquinoline.

Furthermore, this whitepaper will delve into the nature of a specific, yet less documented derivative: 5,6,7,8-tetrahydro-1-quinoliniumolate. This name suggests a zwitterionic structure, synonymous with 5,6,7,8-tetrahydroquinoline N-oxide. While direct experimental data for this compound is sparse, we will present a theoretical analysis of its expected properties, drawing comparisons with the parent compound and the well-studied quinoline N-oxide. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical series.

Part 1: Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline

5,6,7,8-Tetrahydroquinoline (THQ) is a colorless to yellow liquid with a pungent odor.[1] It is the semi-hydrogenated derivative of quinoline and serves as a crucial starting material for a multitude of more complex molecules.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5,6,7,8-tetrahydroquinoline | [3] |

| CAS Number | 10500-57-9 | [3] |

| Molecular Formula | C₉H₁₁N | [3] |

| Molecular Weight | 133.19 g/mol | [1][3] |

| Physical State | Colorless to yellow liquid | [1] |

| Boiling Point | 218-222 °C | [1] |

| Density | 1.030 g/mL | |

| Refractive Index | 1.544 | |

| Solubility | Slightly soluble in water; soluble in most organic solvents | [1] |

Part 2: Spectroscopic and Analytical Characterization of 5,6,7,8-Tetrahydroquinoline

The structural elucidation and purity assessment of 5,6,7,8-tetrahydroquinoline relies on standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the identity and purity of 5,6,7,8-tetrahydroquinoline.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexene ring.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 5,6,7,8-tetrahydroquinoline displays characteristic absorption bands that confirm the presence of its key functional groups. These include C-H stretching vibrations from both the aromatic and aliphatic portions of the molecule, as well as C=C and C=N stretching vibrations from the pyridine ring.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for assessing the purity of 5,6,7,8-tetrahydroquinoline and its derivatives. A typical method utilizes a C18 column with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5]

Part 3: Synthesis of the 5,6,7,8-Tetrahydroquinoline Scaffold

The synthesis of 5,6,7,8-tetrahydroquinoline is most commonly achieved through the catalytic hydrogenation of quinoline. This reaction reduces the pyridine ring, yielding the desired tetrahydro derivative.

A patented method describes a two-step, one-pot process involving an initial catalytic hydrogenation of quinoline at a lower temperature (20-110°C) followed by an isomerization reaction at a higher temperature (140-300°C) using a palladium-based catalyst.[6] This approach aims to improve yield and reduce energy consumption compared to older methods that required separate steps and different catalysts.[6] Other synthetic routes include the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.[1]

Part 4: The Putative this compound: A Theoretical Discussion

The compound "this compound" is understood to be the zwitterionic form of 5,6,7,8-tetrahydroquinoline N-oxide. A CAS number (14631-48-2) exists for 5,6,7,8-tetrahydroquinoline 1-oxide, confirming its identity as a known chemical entity.[7][8]

Caption: Relationship between 5,6,7,8-Tetrahydroquinoline and its N-oxide/zwitterionic form.

Predicted Physicochemical Properties

The introduction of the N-oxide functionality is expected to significantly alter the physicochemical properties compared to the parent tetrahydroquinoline.

-

Polarity and Solubility: The N-O bond is highly polarized, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This will substantially increase the molecule's dipole moment and overall polarity. Consequently, this compound is predicted to have a higher boiling point and greater solubility in polar solvents, including water, compared to the parent compound.

-

Basicity: The oxygen atom in the N-oxide can act as a hydrogen bond acceptor. The N-oxide is expected to be a weaker base than the parent tertiary amine in 5,6,7,8-tetrahydroquinoline.

-

Spectroscopic Properties:

-

IR Spectroscopy: The IR spectrum of the N-oxide would be expected to show a strong characteristic absorption for the N-O bond, typically in the 1200-1350 cm⁻¹ region.[9]

-

NMR Spectroscopy: The protons on the carbon atoms adjacent to the N-oxide group (in the pyridine ring) would likely be shifted downfield in the ¹H NMR spectrum due to the deshielding effect of the polarized N-O bond.

-

Synthesis of this compound

The synthesis of N-oxides of nitrogen-containing heterocycles is typically achieved through oxidation. For quinoline, oxidation with peracetic acid is a known method to produce quinoline-N-oxide.[10] A similar approach would be the most probable route to synthesize this compound from 5,6,7,8-tetrahydroquinoline.

Part 5: Biological Significance and Drug Development Context

The 5,6,7,8-tetrahydroquinoline core is a key component in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications:

-

C5a Receptor Antagonists: Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as potent antagonists of the C5a receptor, which is involved in inflammatory responses.[11]

-

Anticancer Agents: Chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine have demonstrated antiproliferative activity against various cancer cell lines.[9]

-

Alzheimer's Disease: 5-amino-5,6,7,8-tetrahydroquinolinones have been designed and synthesized as acetylcholinesterase inhibitors, which are a class of drugs used to treat the symptoms of Alzheimer's disease.[7]

The introduction of an N-oxide group can modulate a drug candidate's pharmacokinetic properties, such as solubility and metabolic stability, and is a strategy sometimes employed in drug design.

Part 6: Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

This protocol is a conceptual representation based on a patented method.[6]

-

Catalyst Preparation: Prepare a palladium-based catalyst with specific selectivity for the desired reaction.

-

Reaction Setup: In a high-pressure reactor, charge the quinoline raw material and the prepared catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 8-12 atmospheres and heat to 60-70°C. Maintain these conditions with stirring until hydrogen uptake ceases.

-

Isomerization: Carefully vent the excess hydrogen to a pressure of 2 atmospheres. Increase the temperature to 160-170°C and stir for 1-4 hours.

-

Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The crude product is then purified, typically by vacuum distillation, to yield 5,6,7,8-tetrahydroquinoline.

Protocol 2: HPLC Analysis of 5,6,7,8-Tetrahydroquinoline

This protocol is adapted from a published method.[5]

-

Column: Newcrom R1 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small percentage of an acid modifier (e.g., 0.1% formic acid for MS compatibility). The exact ratio of MeCN to water would be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the quinoline chromophore (e.g., 254 nm).

-

Injection Volume: 5-10 µL of a sample dissolved in the mobile phase.

-

Analysis: The retention time of the main peak is used to identify the compound, and the peak area is used to determine its purity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 1stsci.com [1stsci.com]

- 9. researchgate.net [researchgate.net]

- 10. uop.edu.pk [uop.edu.pk]

- 11. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure analysis of 5,6,7,8-Tetrahydro-1-quinoliniumolate

An In-Depth Technical Guide to the Crystal Structure Analysis of 5,6,7,8-Tetrahydro-1-quinoliniumolate

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, three-dimensional conformation provides a versatile scaffold for designing ligands that can precisely interact with a wide range of biological targets, including enzymes and receptors. This guide focuses on this compound, a derivative of this important class. Understanding its three-dimensional structure at an atomic level through crystal structure analysis is paramount for rational drug design, enabling the elucidation of structure-activity relationships (SAR) that are critical for developing new therapeutic agents.[3]

This document provides a comprehensive technical overview of the methodologies and analytical approaches required to determine and interpret the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Part 1: Synthesis and Crystal Growth – The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the final structural data is intrinsically linked to the success of these initial steps.

Synthesis of the Tetrahydroquinoline Core

The synthesis of the 5,6,7,8-tetrahydroquinoline core can be achieved through several established routes. A common and effective method is the catalytic hydrogenation of quinoline. This process typically involves reacting quinoline with hydrogen gas in the presence of a selective catalyst, such as a specially prepared Palladium (Pd) catalyst, under controlled temperature and pressure.[4] Alternative synthetic pathways allow for the introduction of various substituents on the tetrahydroquinoline core, facilitating the exploration of structure-activity relationships.[5] For instance, multi-step reactions can be employed to produce derivatives like 5,6,7,8-tetrahydroquinolin-8-ylamine or 5,6,7,8-tetrahydroquinolin-8-ol, which serve as precursors for more complex molecules.[6][7]

The "-olate" suffix in the target compound's name implies an anionic oxygen atom, suggesting the final molecule is likely a zwitterion or an inner salt. This can be achieved by introducing a hydroxyl group and deprotonating it, or through N-oxidation of the quinoline nitrogen followed by rearrangement and functionalization.

Experimental Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often more of an art than a science, requiring patience and meticulous control over experimental conditions. The primary objective is to allow molecules to self-assemble slowly into a highly ordered, three-dimensional lattice.

Step-by-Step Methodology:

-

Purification: The synthesized this compound must be purified to the highest possible degree (>98%) using techniques such as column chromatography or recrystallization to remove impurities that can inhibit crystal nucleation and growth.

-

Solvent Selection: A screening of various solvents is performed to identify a system where the compound has moderate solubility. Ideal solvents include ethanol, methanol, acetonitrile, or mixtures thereof with water. The goal is to find a solvent in which the compound is soluble when heated but supersaturated upon slow cooling.

-

Crystallization Technique - Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent in a clean vial to create a near-saturated solution.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of single crystals.

-

-

Crystal Harvesting: Once well-formed crystals are observed, they must be carefully harvested using a nylon loop and immediately prepared for mounting on the diffractometer.

Part 2: X-ray Crystallography – Elucidating the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected using a focused beam of monochromatic X-rays, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source.[3] The crystal is rotated in the beam, and the diffraction pattern (the intensities and positions of thousands of diffracted X-ray reflections) is recorded on a detector.

-

Data Processing: The raw diffraction data is processed using specialized software. This involves integrating the reflection intensities, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For organic molecules, this is typically achieved using direct methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method.[8] This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Part 3: Structural Interpretation and Computational Insights

Once the structure is refined, a detailed analysis is performed to understand the molecule's geometry, conformation, and the non-covalent interactions that govern its packing in the solid state.

Molecular Geometry and Conformation

The analysis of a refined crystal structure reveals precise intramolecular details. For this compound, key aspects to examine include:

-

Bond Lengths and Angles: Comparison of experimental bond lengths and angles to standard values for similar chemical environments.

-

Ring Pucker Analysis: The saturated cyclohexene ring fused to the pyridine moiety is not planar. A puckering analysis would likely reveal a conformation similar to a half-chair, which is common for such systems.[9]

-

Planarity of the Pyridine Ring: The aromatic pyridine portion of the molecule is expected to be largely planar.

Caption: Molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is dictated by a network of non-covalent interactions. Understanding these interactions is crucial for predicting physicochemical properties like solubility and melting point.

-

Hydrogen Bonding: The presence of N-H or O-H groups can lead to strong hydrogen bonds, which often act as the primary drivers of the crystal packing arrangement.

-

π-π Stacking: The aromatic pyridine rings can interact with neighboring rings through π-π stacking, further stabilizing the structure.

-

Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular contacts within the crystal.[10][11] By mapping properties onto this unique molecular surface, one can deconstruct the 2D fingerprint plots to highlight the relative contributions of different interactions (e.g., H···H, C···H, O···H contacts) to the overall crystal packing.[11]

Quantitative Data Summary

The final output of a crystal structure determination is a set of crystallographic data, which should be presented clearly for comparison and validation.

| Parameter | Hypothetical Data for this compound |

| Chemical Formula | C₉H₁₁NO |

| Formula Weight | 149.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a, b, c (Å) | 8.5, 10.2, 9.8 |

| α, β, γ (°) | 90, 95.5, 90 |

| Volume (ų) | 847.5 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.17 |

| R-factor (R₁) | ~0.045 |

| Goodness-of-Fit (GOF) | ~1.05 |

Note: This table contains representative data based on similar small organic molecules and is for illustrative purposes.

Conclusion: From Structure to Function

The crystal structure analysis of this compound provides a precise atomic-level blueprint of the molecule. This information is indispensable for the scientific community, particularly those in drug development. By understanding the molecule's three-dimensional shape and the nature of its intermolecular interactions, researchers can make informed decisions in the design of more potent and selective analogs, predict their solid-state properties, and ultimately accelerate the journey from a promising compound to a life-saving therapeutic. The integration of experimental X-ray diffraction with computational analysis like Hirshfeld surface mapping represents a modern, robust approach to small molecule characterization.

References

- Benchchem. X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem.

- Ebead, M. Y., et al. (1987). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1.

- ResearchGate. Fragments of the X-ray crystal structures containing quinolizinium and.... ResearchGate.

- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-8.

- PubChem. 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information.

-

Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 60(6), 972-979. Available from: [Link]

-

MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available from: [Link]

- Google Patents. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline. Google Patents.

-

ResearchGate. Structures of the quinoline derivatives. ResearchGate. Available from: [Link]

-

PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Request PDF. Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. 5,6,7,8-Tetrahydro-[3][5][12]triazolo[5,1-b]quinazolin-9(4H). National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5,6,7,8-Tetrahydro-1-naphthol. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5,6,7,8-Tetrahydrofolic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 5. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Predictive Spectroscopic and Structural Analysis of 5,6,7,8-Tetrahydro-1-quinoliniumolate: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic and structural characteristics of 5,6,7,8-Tetrahydro-1-quinoliniumolate. In the absence of direct experimental data for this specific zwitterionic N-oxide in the public domain, this document leverages empirical data from the parent compound, 5,6,7,8-tetrahydroquinoline, and established principles of spectroscopic shifts in aromatic N-oxides to construct a predictive model. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's expected spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed theoretical interpretations, predicted data tables, and validated experimental protocols to guide future empirical studies.

Introduction: The Scientific Rationale for a Predictive Approach

This compound is a zwitterionic heterocyclic compound with a quinoline core. Its structure, featuring a positively charged nitrogen and a negatively charged oxygen, suggests a unique electronic distribution that could lead to interesting pharmacological and chemical properties. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and potential application in medicinal chemistry and materials science.

This guide takes a predictive approach, a common and necessary practice in chemical research when dealing with novel or uncharacterized compounds. By starting with the known spectroscopic data of the parent molecule, 5,6,7,8-tetrahydroquinoline, and applying well-documented principles of how N-oxidation affects spectral properties, we can build a robust and scientifically sound predictive model. This approach not only provides a valuable reference for researchers but also establishes a hypothesis that can be tested and refined through future experimental work.

Molecular Structure and Its Spectroscopic Implications

The core structure of this compound is a fusion of a pyridine N-oxide and a cyclohexane ring. The N-oxide functionality introduces a significant dipole moment and alters the electronic landscape of the aromatic ring, which is the basis for the predicted spectral shifts.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Predictive Analysis

The introduction of the N-oxide group is expected to cause a downfield shift of the protons on the aromatic ring, particularly those closest to the nitrogen atom, due to the deshielding effect of the positively charged nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton | 5,6,7,8-tetrahydroquinoline (Experimental) | This compound (Predicted) | Multiplicity |

| H-2 | ~8.3 | ~8.5-8.7 | d |

| H-3 | ~7.0 | ~7.2-7.4 | t |

| H-4 | ~7.4 | ~7.6-7.8 | d |

| H-5 | ~2.9 | ~3.0-3.2 | t |

| H-6 | ~1.9 | ~1.9-2.1 | m |

| H-7 | ~1.8 | ~1.8-2.0 | m |

| H-8 | ~2.8 | ~2.9-3.1 | t |

Interpretation:

-

H-2 and H-4: These protons are expected to experience the most significant downfield shift due to their proximity to the N-oxide group. The increased positive charge on the nitrogen atom withdraws electron density from the aromatic ring, leading to deshielding.

-

H-3: A smaller downfield shift is predicted for H-3.

-

Aliphatic Protons (H-5, H-6, H-7, H-8): Minor downfield shifts are anticipated for the protons on the saturated ring, with H-5 and H-8 being slightly more affected due to their benzylic positions.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard zg30.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired FID, followed by phase and baseline correction.

¹³C NMR Spectroscopy: Predicted Carbon Environment

Similar to the proton NMR, the carbon atoms in the aromatic ring are expected to be deshielded, resulting in downfield shifts in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | 5,6,7,8-tetrahydroquinoline (Experimental) | This compound (Predicted) |

| C-2 | ~147 | ~140-145 |

| C-3 | ~121 | ~125-130 |

| C-4 | ~136 | ~130-135 |

| C-4a | ~128 | ~130-135 |

| C-5 | ~28 | ~29-31 |

| C-6 | ~23 | ~23-25 |

| C-7 | ~23 | ~23-25 |

| C-8 | ~32 | ~33-35 |

| C-8a | ~155 | ~150-155 |

Interpretation:

-

Aromatic Carbons (C-2, C-3, C-4, C-4a, C-8a): The carbons of the pyridine ring are expected to show noticeable shifts. C-2 and C-8a, being directly attached to the nitrogen, will be significantly affected. The introduction of the N-oxide can sometimes lead to an upfield shift for the alpha carbons due to resonance effects, which is reflected in the predicted range for C-2.

-

Aliphatic Carbons (C-5, C-6, C-7, C-8): These carbons will likely experience minor downfield shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 20-50 mg of the sample in 0.6 mL of a deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard zgpg30 with proton decoupling.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Vibrational Analysis

The most significant change in the IR spectrum upon N-oxidation is the appearance of a strong N-O stretching band. The aromatic C-H and C=C stretching vibrations will also be affected.

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

| Functional Group | 5,6,7,8-tetrahydroquinoline (Experimental) | This compound (Predicted) | Intensity |

| Aromatic C-H Stretch | 3050-3000 | 3100-3050 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | 1610-1470 | Medium-Strong |

| N-O Stretch | N/A | 1300-1200 | Strong |

Interpretation:

-

N-O Stretch: A strong absorption band is predicted in the 1300-1200 cm⁻¹ region, which is characteristic of the N-O stretching vibration in aromatic N-oxides.[1] This is the most definitive feature for confirming the N-oxidation.

-

Aromatic C-H and C=C Stretches: The positions of these bands are expected to shift slightly to higher wavenumbers due to the changes in the electronic structure of the aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Spectral range: 4000-400 cm⁻¹.

-

-

Processing: Perform a background correction and present the data as transmittance or absorbance.

UV-Vis Spectroscopy: Electronic Transitions

Aromatic N-oxides typically exhibit characteristic UV-Vis absorption bands. The spectrum is expected to be different from the parent quinoline due to the altered electronic transitions.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max in nm)

| Solvent | 5,6,7,8-tetrahydroquinoline (Predicted) | This compound (Predicted) |

| Ethanol | ~270, ~310 | ~230-240, ~280-290, ~320-330 |

Interpretation:

-

The UV-Vis spectrum of this compound is predicted to show multiple absorption bands corresponding to π→π* and n→π* transitions. The N-oxide group will likely cause a blue shift (hypsochromic shift) of some bands and a red shift (bathochromic shift) of others compared to the parent compound, reflecting the more complex electronic structure.[2]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Scan range: 200-800 nm.

-

Scan speed: Medium.

-

-

Processing: Record the absorbance spectrum and identify the wavelengths of maximum absorption (λ_max).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic properties of this compound. The predicted NMR, IR, and UV-Vis data, based on the known characteristics of the parent compound and the general effects of N-oxidation, offer a solid foundation for future experimental work. The provided protocols are designed to ensure the reliable acquisition of high-quality data for the empirical validation and refinement of these predictions. This work serves as a critical first step in the comprehensive characterization of this promising heterocyclic compound.

References

- Pihlaja, K., & Kleinpeter, E. (Eds.). (2008). Carbon-13 NMR Chemical Shifts in Structural and Stereochemical Analysis. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]

- Katritzky, A. R., & Lagowski, J. M. (2011). Chemistry of the Heterocyclic N-Oxides. Elsevier.

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

Sources

Quantum Chemical Calculations for 5,6,7,8-Tetrahydro-1-quinoliniumolate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the application of quantum chemical calculations to elucidate the molecular properties of 5,6,7,8-Tetrahydro-1-quinoliniumolate, a zwitterionic scaffold of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical workflows for computational analysis. By leveraging Density Functional Theory (DFT), we can predict and rationalize the molecule's electronic structure, reactivity, and spectroscopic characteristics, thereby providing critical insights to guide rational drug design and development. This guide emphasizes the causality behind methodological choices and the interpretation of computational data in a drug discovery context.

Introduction: The Significance of this compound and the Predictive Power of Quantum Chemistry

This compound, a molecule characterized by its zwitterionic nature with both a positive and negative formal charge, presents a unique electronic profile.[1] Its hydrogenated quinoline core is a well-established pharmacophore in numerous therapeutic agents.[2][3] The zwitterionic character can significantly influence its physicochemical properties, such as solubility, membrane permeability, and protein-ligand interactions, which are pivotal in determining a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a robust in-silico approach to understanding the intricate relationship between the structure and properties of such molecules.[6][7] These computational methods allow us to move beyond empirical observations and develop a predictive understanding of molecular behavior at the electronic level.[8] This is invaluable in modern drug discovery, where a computational-first approach can de-risk and accelerate the identification and optimization of lead compounds.[7][9]

This guide will detail a systematic workflow for the quantum chemical analysis of this compound, from initial structure preparation to the interpretation of key molecular descriptors relevant to drug action.

Foundational Theory: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized organic molecules.[6][7] The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification makes it feasible to perform calculations on drug-like molecules.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For organic molecules containing nitrogen and oxygen, the B3LYP hybrid functional is a widely used and well-validated choice that often provides reliable results.[6][7] The basis set, which is a set of mathematical functions used to describe the atomic orbitals, should be chosen to adequately represent the electronic distribution. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly employed for this class of molecules.[6]

Experimental Protocols: A Step-by-Step Computational Workflow

The following section outlines a detailed, self-validating protocol for the quantum chemical analysis of this compound. The causality behind each step is explained to provide a clear understanding of the experimental design.

Molecular Structure Preparation

The initial step involves obtaining a 3D representation of the molecule. This can be achieved by sketching the molecule in a molecular editor and performing an initial geometry optimization using a computationally inexpensive force field method.

Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is a critical step as all subsequent property calculations are dependent on the accuracy of the optimized geometry.

Protocol:

-

Software Selection: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Methodology: Employ Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.

-

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is located.

-

Solvation Effects: Given the zwitterionic nature of the molecule, it is crucial to consider the effect of the solvent. The Polarizable Continuum Model (PCM) is a widely accepted method to simulate the bulk solvent effects of water.

Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain the vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

Protocol:

-

Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) as the geometry optimization.

-

Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be re-optimized.

The computational workflow is summarized in the following diagram:

Caption: A generalized workflow for quantum chemical calculations.

Analysis of Molecular Properties: Translating Data into Insights

Once a validated optimized geometry is obtained, a range of molecular properties can be calculated to understand the chemical behavior of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

| Property | Illustrative Value (eV) | Significance in Drug Design |

| HOMO Energy | -6.5 | Potential for electron donation in metabolic reactions or receptor interactions. |

| LUMO Energy | -1.8 | Susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[10] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

The logical relationship for interpreting MEP maps is as follows:

Caption: Interpreting Molecular Electrostatic Potential (MEP) maps.

For this compound, the MEP map is expected to show a negative potential (red) around the oxygen atom of the olate group and a positive potential (blue) around the hydrogen atoms attached to the positively charged quinolinium nitrogen.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. While the absolute values can be basis-set dependent, the relative charges offer valuable insights into the electronic distribution and can be used to parameterize molecular mechanics force fields for molecular dynamics simulations.

| Atom (Illustrative) | Mulliken Charge (a.u.) | Implication |

| O1 | -0.65 | High negative charge, strong hydrogen bond acceptor. |

| N1 | -0.20 | Negative charge, but influenced by the aromatic system. |

| C8a (adjacent to N1) | +0.25 | Positive charge due to the influence of the heteroatom. |

| H (on N1) | +0.40 | High positive charge, strong hydrogen bond donor. |

Applications in Drug Development

The insights gained from quantum chemical calculations on this compound have direct applications in the drug development pipeline:

-

Target Interaction Modeling: The MEP and Mulliken charges can inform the development of more accurate docking and molecular dynamics simulations by providing a more realistic representation of the electrostatic interactions between the ligand and its protein target.

-

Metabolic Stability Prediction: The HOMO and LUMO energies can help identify sites on the molecule that are more susceptible to metabolic transformations, such as oxidation.

-

Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of analogs, quantum chemical descriptors can be used to build quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel compounds.

-

Spectroscopic Characterization: Calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra, confirming the synthesis and structure of the compound.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and predictive toolset for the in-depth characterization of drug candidates like this compound. By following a systematic and well-validated computational workflow, researchers can gain fundamental insights into the electronic structure and reactivity of this zwitterionic molecule. This knowledge is instrumental in guiding the rational design and optimization of new therapeutic agents, ultimately accelerating the drug discovery and development process.

References

-

Krishnakumar, V., Prabavathi, N., & Muthunatesan, S. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 853-859. [Link]

-

El-Sayed, Y. S., Ali, A. M., & El-Gohary, H. S. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 2235-2249. [Link]

- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

- Leach, A. R. (2001).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

-

Yang, Z., Li, Q., & Yang, G. (2016). Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs. Future Medicinal Chemistry, 8(18), 2245-2262. [Link]

-

Tolba, S. A., & Xia, W. (2023). Molecular insights into the hydration of zwitterionic polymers. RSC Advances, 13(16), 10685-10694. [Link]

-

Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110. [Link]

-

Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. The Wolfram Demonstrations Project. [Link]

-

Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]

-

ResearchGate. (n.d.). Quantum Chemistry and Quinolines. [Link]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.

- Neese, F. (2012). The ORCA program system.

- Schmidt, M. W., et al. (1993). General atomic and molecular electronic structure system.

- Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Theory. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724-728.

- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261.

- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094.

- Mulliken, R. S. (1955). Electronic Population Analysis on LCAO–MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840.

Sources

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. researchgate.net [researchgate.net]

- 6. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijarmps.org [ijarmps.org]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]

An In-depth Technical Guide to Determining the Solubility of 5,6,7,8-Tetrahydro-1-quinoliniumolate in Organic Solvents for Drug Development Applications

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 5,6,7,8-tetrahydro-1-quinoliniumolate, a heterocyclic compound with potential applications in medicinal chemistry. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, the rationale behind experimental choices, and the interpretation of solubility data in the context of drug discovery and development. We will explore both kinetic and thermodynamic solubility, offering detailed, self-validating experimental workflows, data presentation standards, and the theoretical underpinnings that govern the dissolution process.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a pivotal factor. It dictates the rate and extent to which a compound dissolves in a solvent, which in the physiological context, directly impacts its absorption and bioavailability.[1] For a compound like this compound, understanding its solubility in a range of organic solvents is crucial for several stages of development, from early-stage screening to formulation.[2][3]

The 5,6,7,8-tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active agents.[4][5] However, the introduction of a quinoliniumolate functional group can significantly alter its physicochemical properties, including its solubility. This guide will provide the necessary tools to characterize this crucial parameter.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is governed by a complex interplay of factors related to both the solute (this compound) and the solvent. A fundamental principle is that "like dissolves like," which refers to the polarity of the molecules.[6][7]

Key Factors Influencing Solubility:

-

Polarity: Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[7][8] The polarity of this compound, with its heterocyclic ring and quinoliniumolate group, will dictate its affinity for different organic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the crystal and the intermolecular forces between solute molecules.[6][8][9] However, this relationship is not always linear and should be determined empirically.

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[8]

-

Intermolecular Forces: The strength of the interactions between solute-solute, solvent-solvent, and solute-solvent molecules determines the overall energetics of dissolution.[10]

Experimental Determination of Solubility: A Methodological Approach

The experimental determination of solubility can be broadly categorized into two types: kinetic and thermodynamic solubility.[2]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO).[2] This method is high-throughput and is often used in the early stages of drug discovery for screening large numbers of compounds.[2][3]

Laser nephelometry is a rapid and sensitive technique for measuring kinetic solubility by detecting the scattering of light from suspended particles that form upon precipitation.[1][3]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, PBS) to each well, which will induce the precipitation of the compound if its solubility is exceeded.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Nephelometric Reading: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility

Thermodynamic solubility, often referred to as equilibrium solubility, is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[11] This is considered the "gold standard" for solubility measurement and is crucial for later stages of drug development.[12]

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[12]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration.[11] Care must be taken to avoid adsorption of the compound onto the filter material.[11]

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

| Solvent | Dielectric Constant | Polarity Index | Solubility (µg/mL) | Solubility (mM) |

| Non-Polar | ||||

| Hexane | 1.89 | 0.1 | < 1 | < 0.007 |

| Toluene | 2.38 | 2.4 | 50 | 0.335 |

| Polar Aprotic | ||||

| Dichloromethane | 8.93 | 3.1 | 250 | 1.676 |

| Acetone | 20.7 | 5.1 | > 1000 | > 6.702 |

| Acetonitrile | 37.5 | 5.8 | > 1000 | > 6.702 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 2000 | > 13.405 |

| Polar Protic | ||||

| Ethanol | 24.6 | 4.3 | 800 | 5.362 |

| Methanol | 32.7 | 5.1 | 1200 | 8.043 |

| Water | 80.1 | 10.2 | 10 | 0.067 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of Results:

The hypothetical data suggests that this compound has low solubility in non-polar solvents and significantly higher solubility in polar aprotic and polar protic solvents. This is consistent with the expected polarity of the molecule due to its nitrogen and oxygen atoms. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for biological assays. The limited aqueous solubility, however, may present challenges for oral formulation and may necessitate formulation strategies to enhance bioavailability.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the solubility of this compound in organic solvents. By employing both high-throughput kinetic screening and the gold-standard shake-flask method for thermodynamic solubility, researchers can build a robust understanding of this critical physicochemical property. The insights gained from these studies are invaluable for guiding lead optimization, selecting appropriate solvents for in vitro and in vivo studies, and developing effective drug formulations. Further studies could investigate the effect of pH on aqueous solubility and explore the use of co-solvents and other formulation technologies to enhance the solubility of this promising compound.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Vertex Pharmaceuticals.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- 5,6,7,8-Tetrahydro-1-quinoliniumol

- Drug solubility: why testing early m

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1987). PubMed.

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters.

- 5,6,7,8-tetrahydroquinolines and related compounds and uses thereof. (2006).

- Factors Affecting Solubility. (n.d.). BYJU'S.

- What factors affect solubility? (2022).

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Factors Affecting Solubility. (2023). Chemistry LibreTexts.

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2006065842A2 - 5,6,7,8-tetrahydroquinolines and related compounds and uses thereof - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

Discovery of 5,6,7,8-Tetrahydro-1-quinoliniumolate derivatives

An In-Depth Technical Guide to the Discovery of 5,6,7,8-Tetrahydroquinoline Derivatives

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, representing the core of numerous synthetic compounds and natural products with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of 5,6,7,8-tetrahydroquinoline derivatives, a significant subclass of THQs. While the term "5,6,7,8-Tetrahydro-1-quinoliniumolate" refers to a specific ionic state, this guide will address the broader class of parent compounds from which such species are derived, as this is where the bulk of scientific literature is focused. We delve into the causal relationships behind synthetic strategies, provide detailed, self-validating experimental protocols, and explore the structure-activity relationships that drive modern drug discovery efforts in this area. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into this versatile class of heterocyclic compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone of pharmaceutical chemistry.[2][3] First isolated from coal tar in 1834, its derivatives have given rise to landmark drugs, including the anti-malarial quinine, the local anesthetic cinchocaine, and the antibacterial ciprofloxacin.[4] The therapeutic versatility of the quinoline nucleus stems from its unique structural features, which allow for extensive functionalization and the design of novel bioactive agents.[5]

The reduction of the pyridine ring in quinoline yields the 1,2,3,4-tetrahydroquinoline (THQ) scaffold. This structural modification imparts conformational flexibility while retaining key pharmacophoric features, making THQ derivatives attractive candidates for drug development.[1][6] These compounds are found in numerous natural products and have been synthesized and evaluated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][6] This guide will focus specifically on the 5,6,7,8-isomers and their derivatives, exploring the scientific journey from initial synthesis to biological validation.

Synthetic Methodologies: Constructing the Tetrahydroquinoline Core

The synthesis of the 5,6,7,8-tetrahydroquinoline core and its derivatives can be achieved through various strategic approaches. The choice of method is often dictated by the desired substitution pattern, scalability, and stereochemical control.

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, are highly efficient for constructing complex molecules like tetrahydroquinolines from simple starting materials in a single operation.[7] A notable example is the reduction-reductive amination strategy, where a 2-nitroarylketone is subjected to hydrogenation. This process first reduces the nitro group to an amine, which then spontaneously cyclizes with the ketone to form a cyclic imine, followed by further reduction to yield the final tetrahydroquinoline product.[7]